molecular formula C13H16N2O2 B1523985 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 1311317-10-8

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B1523985
CAS No.: 1311317-10-8
M. Wt: 232.28 g/mol
InChI Key: AAPYFDAXQGYUCK-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture characterized by a central piperidine ring system bearing multiple substituents that define its chemical identity and properties. The molecular formula of this compound is C₁₃H₁₆N₂O₂, corresponding to a molecular weight of 232.28 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is formally designated as 1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide, which systematically describes the structural arrangement of functional groups around the core piperidine framework.

The structural framework consists of a six-membered piperidine ring that adopts a chair conformation typical of saturated six-membered heterocycles. The nitrogen atom at position 1 carries a methyl substituent, while position 2 bears a phenyl group that introduces aromatic character to the molecule. At position 3, a carboxamide functional group provides hydrogen bonding capability and potential sites for intermolecular interactions. The ketone functionality at position 6 completes the substitution pattern, creating a molecule with diverse chemical reactivity profiles. The compound can be represented through its Simplified Molecular Input Line Entry System notation, which provides a standardized method for encoding molecular structures in a linear format suitable for database storage and computational analysis.

The natural isotopic abundance mass of the compound is calculated to be 232.27834 atomic mass units, while specific mono-isotopic molecular masses have been determined for various isotopic compositions. The presence of multiple heteroatoms and functional groups creates opportunities for diverse chemical transformations and biological interactions, making this compound of significant interest in pharmaceutical research and development.

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of this compound presents a complex three-dimensional arrangement that significantly influences its chemical and biological properties. Crystallographic studies have revealed that the compound exists with specific stereochemical designations, particularly the (2R,3R) configuration, which represents the absolute configuration at the chiral centers present in the molecule. This stereochemical arrangement is crucial for understanding the compound's interactions with biological targets and its overall pharmacological profile.

The piperidine ring adopts a chair conformation that minimizes steric interactions between substituents while maximizing stability. Research on related piperidine derivatives has demonstrated that the axial orientation of substituents can be favored over equatorial positioning due to specific electronic effects, particularly in nitrogen-acylated systems where pseudoallylic strain influences conformational preferences. This conformational behavior is particularly relevant for understanding how the phenyl group at position 2 and the carboxamide at position 3 orient themselves in three-dimensional space.

The International Chemical Identifier string for the stereochemically defined form provides detailed information about the absolute configuration: the (2R,3R) designation indicates specific spatial arrangements of substituents around the asymmetric carbon centers. The stereochemical configuration significantly impacts the compound's collision cross-section values in mass spectrometry analysis, with different ionic forms exhibiting distinct characteristics that aid in structural identification and characterization.

Crystallographic data from related piperidine compounds in the Cambridge Structural Database reveal that these systems typically crystallize in specific space groups with well-defined unit cell parameters. The three-dimensional structure of this compound demonstrates how the multiple functional groups create a complex molecular topology that influences its solid-state packing and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy represents the primary analytical tool for structural elucidation, with one-dimensional proton nuclear magnetic resonance experiments conducted under standardized conditions revealing characteristic chemical shifts and coupling patterns. The compound has been analyzed at 600 megahertz using a Bruker Avance spectrometer, with samples prepared at 2 millimolar concentration in dimethyl sulfoxide, referenced to 4,4-dimethyl-4-silapentane-1-sulfonic acid at 298 Kelvin and physiological pH of 7.5.

The nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the various proton environments within the molecule. The methyl group attached to the nitrogen typically appears as a sharp singlet in the upfield region, while the phenyl protons generate a characteristic aromatic multipicity pattern in the downfield region. The piperidine ring protons display complex coupling patterns that reflect the stereochemical relationships between adjacent carbon centers and provide information about the preferred conformational states of the ring system.

Mass spectrometry analysis reveals specific fragmentation patterns and molecular ion characteristics that confirm the molecular composition and structural features. The compound exhibits predictable collision cross-section values for various adduct ions, including protonated species, sodium adducts, and deprotonated forms. These values serve as diagnostic tools for compound identification in complex mixtures and provide additional confirmation of structural assignments.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Angstrom²)
[M+H]+ 234.11248 151.2
[M+Na]+ 256.09442 157.7
[M-H]- 232.09792 155.0
[M+NH₄]+ 251.13902 166.9

Infrared spectroscopy provides complementary structural information by identifying characteristic vibrational frequencies associated with specific functional groups. The carboxamide functionality typically exhibits characteristic carbonyl stretching frequencies in the 1600-1700 wavenumber region, while nitrogen-hydrogen stretching vibrations appear in the 3200-3500 wavenumber range. The aromatic phenyl group contributes characteristic carbon-carbon and carbon-hydrogen stretching and bending modes that further confirm the structural assignment.

Comparative Analysis with Structural Analogues

Comparative structural analysis of this compound with related molecular analogues reveals important structure-activity relationships and provides insights into the influence of specific functional groups on molecular properties. The closely related carboxylic acid derivative, 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, differs only in the replacement of the carboxamide group with a carboxylic acid functionality. This structural modification significantly alters the compound's hydrogen bonding capability, solubility characteristics, and potential biological activity profiles.

The carboxylic acid analogue exhibits a molecular formula of C₁₃H₁₅NO₃ with a molecular weight of 233.26 grams per mole, representing a decrease of one mass unit compared to the carboxamide form due to the absence of the additional nitrogen atom. Spectroscopic analysis of the carboxylic acid reveals distinct differences in nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, particularly in regions associated with the carbonyl and nitrogen-containing functional groups.

Structural analogues featuring modifications to the phenyl ring system provide additional insights into structure-activity relationships. The 4-trifluoromethyl derivative, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide, demonstrates how electron-withdrawing substituents on the aromatic ring influence molecular properties and potential biological activities. This compound exhibits enhanced lipophilicity due to the trifluoromethyl group, which may influence membrane permeability and tissue distribution characteristics.

Conformational analysis studies on related piperidine derivatives reveal that nitrogen substitution patterns significantly influence ring conformation preferences. Research has demonstrated that the axial orientation of 2-substituents is often favored in nitrogen-acylated piperidine systems due to pseudoallylic strain effects, which arise from partial double-bond character in the carbon-nitrogen bond. This conformational preference creates unique three-dimensional shapes that distinguish these compounds from their equatorially substituted counterparts.

The benzyl-substituted analogue, (2R,3S)-cis-methyl 1-benzyl-2-phenylpiperidine-3-carboxylate, represents another important structural comparison point that illustrates how nitrogen substitution affects molecular geometry and chemical reactivity. These comparative studies demonstrate that seemingly minor structural modifications can lead to significant changes in molecular properties, biological activity, and synthetic accessibility.

Properties

IUPAC Name

1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-11(16)8-7-10(13(14)17)12(15)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPYFDAXQGYUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide serves as a valuable building block in organic synthesis. Its applications can be categorized into several domains:

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. A study demonstrated that similar compounds significantly reduced inflammation in animal models, suggesting therapeutic potential for treating inflammatory diseases.

Biochemical Studies

In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structural features allow researchers to explore the binding affinities of various enzymes, aiding in the understanding of metabolic processes.

Industrial Applications

The compound is utilized in the pharmaceutical industry for creating high-quality reference standards for drug testing. Its distinct chemical properties make it suitable for quality control processes in pharmaceutical manufacturing.

Case Study 1: Anti-inflammatory Research

A study focused on the anti-inflammatory effects of piperidine derivatives highlighted that compounds similar to 1-Methyl-6-oxo demonstrated significant inhibition of COX enzymes. The study utilized carrageenan-induced paw edema models in rats, showing promising results for potential therapeutic applications against inflammation.

Case Study 2: Cancer Research

Investigations into the anticancer properties of piperidine derivatives revealed that certain analogs exhibit significant cytotoxicity against various cancer cell lines. This suggests that 1-Methyl-6-oxo could play a role in developing cancer therapeutics, expanding its application beyond anti-inflammatory effects.

Mechanism of Action

The mechanism by which 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

Compound A : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

  • Key Differences :
    • Contains a thiophene substituent at position 5, introducing sulfur-based aromaticity.
    • A tosyl group (tosylate) at position 1 enhances electron-withdrawing properties.
    • Methyl ester at position 3 instead of a carboxamide.
  • Impact on Properties :
    • The thiophene group increases lipophilicity (logP) compared to the phenyl-only analog .
    • The tosyl group may improve crystallinity, as evidenced by a high melting point (159–152°C) .
    • The ester group reduces hydrogen-bonding capacity versus the carboxamide in the target compound.

Compound B : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide ()

  • Key Differences: Features an indole-carboxamide core with a methoxy-substituted dihydropyridinone moiety. Includes a piperidin-4-yl group linked via an ethyl chain.
  • LC-MS data (m/z 301 [M+H]+) indicate a higher molecular weight compared to the target compound, likely due to the indole and extended side chain .

Compound C : 1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl}piperidine-4-carboxylic acid ()

  • Key Differences :
    • Imidazo[1,2-a]pyridine core with a chloro substituent and 3-methoxyphenyl group.
    • Carboxylic acid at position 4 of the piperidine ring.
  • The carboxylic acid group introduces pH-dependent solubility, contrasting with the carboxamide’s neutral polarity in the target compound .

Compound D : 1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid ()

  • Key Differences: Benzoxazinone ring fused to a sulfonyl-piperidine system. Carboxylic acid at position 3 of the piperidine.
  • Impact on Properties: The sulfonyl group increases acidity (pKa ~1–2) and may enhance binding to cationic targets like kinases . Benzoxazinone contributes to UV absorption properties, useful in analytical detection .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~246 g/mol (estimated) ~500 g/mol (exact mass via MS) ~301 g/mol (LC-MS [M+H]+) ~450 g/mol (estimated)
Melting Point Not reported 159–152°C Not reported Not reported
Key Functional Groups Carboxamide, phenyl, methyl Ester, thiophene, tosyl Indole, methoxy, piperidinyl Imidazopyridine, chloro, methoxy
Spectroscopic Data Not available ¹H/¹³C NMR, IR (max 1700 cm⁻¹) LC-MS (m/z 301) Not reported

Biological Activity

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide, a piperidine derivative, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a carboxamide group and various substituents that may enhance its pharmacological profile.

Chemical Structure

The molecular structure of this compound includes:

  • A piperidine ring
  • A carboxamide functional group
  • A methyl group at position 1
  • A phenyl group at position 2

This configuration is essential for its interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Central Nervous System Effects

Preliminary studies suggest that this compound may exhibit significant effects on the central nervous system (CNS). Research indicates potential applications in treating neurodegenerative diseases and psychiatric disorders. Its mechanism of action likely involves modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated .

Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported that derivatives of piperidine, including this compound, demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial and Anti-inflammatory Activities

This compound has also been evaluated for its antimicrobial properties. The compound exhibited activity against several bacterial strains, indicating potential as an antibacterial agent. Furthermore, anti-inflammatory effects have been noted, suggesting its utility in conditions characterized by chronic inflammation .

Structure–Activity Relationship (SAR)

The biological activity of piperidine derivatives, including this compound, is heavily influenced by their structural characteristics. The presence of specific functional groups and the overall molecular conformation play crucial roles in determining efficacy against various biological targets.

Structural FeatureImpact on Activity
Piperidine ringEssential for CNS activity
Carboxamide groupEnhances binding affinity to protein targets
Methyl substitutionModulates lipophilicity and bioavailability

Case Studies

Several case studies have been conducted to explore the biological activities of similar piperidine derivatives:

  • Anticancer Activity : A derivative was found to inhibit the IKKb pathway, crucial for NF-kB activation in cancer cells. This inhibition led to reduced cell proliferation and increased apoptosis in breast cancer models .
  • Neuroprotective Effects : Research indicated that compounds with piperidine structures could protect neuronal cells from oxidative stress, contributing to their potential use in neurodegenerative diseases .
  • Antimicrobial Efficacy : Studies demonstrated that certain piperidine derivatives showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting their development as new antibacterial agents.

Preparation Methods

Formation of the Piperidinone Ring

The foundational step in synthesizing 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide is the construction of the 6-oxo-piperidine ring. A widely documented approach involves the reaction of glutaric anhydride with N-arylidene-N-alkylamines, which provides a straightforward path to racemic trans-1-alkyl-2-aryl-6-oxopiperidine-3-carboxylic acids in a single step. This method efficiently forms the piperidinone ring with the desired substitution pattern at positions 1 and 2 of the piperidine ring.

Conversion to Carboxamide Derivatives

Following the formation of the piperidinone acid intermediate, the carboxamide functionality is introduced via an acylation reaction. A general procedure involves:

  • Conversion of the methyl ester hydrochloride of the corresponding L-α-amino acid into its free base.
  • Extraction with dichloromethane and drying over sodium sulfate.
  • Dropwise addition of this solution to a cooled (0 °C) solution of the acid chloride derivative of the piperidinone in dry dichloromethane.
  • Stirring at room temperature for 0.5 hours.
  • Removal of solvent under reduced pressure.
  • Purification of the crude product by column chromatography and/or recrystallization from ethyl acetate.

This method yields the desired trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamide derivatives with good purity and yields (e.g., 74% yield reported for a related compound).

Catalytic Hydrogenation for Piperidine Ring Saturation

An alternative and complementary approach to synthesizing substituted piperidines involves catalytic hydrogenation of substituted pyridines. This method uses palladium or rhodium catalysts to reduce the pyridine ring to the piperidine ring while simultaneously allowing for functional group transformations. Key features include:

  • One-pot processes combining hydrogenation and functionalization.
  • High selectivity and yields.
  • Broad substrate scope accommodating various substituents.
  • Mild reaction conditions, especially when rhodium catalysts are employed, which reduce reaction times and side reactions such as hydrodefluorination.

This approach is particularly useful when the starting material is a substituted pyridine already bearing the desired substituents, enabling efficient access to substituted piperidines like 1-methyl-6-oxo-2-phenylpiperidine derivatives.

One-Pot Cyclization and Reduction Strategies

Recent advances include one-pot cyclization/reduction cascades, which streamline the synthesis by combining activation, reduction, and cyclization steps. For example:

  • Activation of amide substrates with trifluoromethanesulfonic anhydride.
  • Reduction with sodium tetrahydroborate.
  • Intramolecular nucleophilic substitution leading to piperidine ring formation.

These methods provide efficient access to functionalized piperidines with good stereochemical control and reduced purification steps.

Summary of Key Synthetic Routes

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Reaction of glutaric anhydride with N-arylidene-N-alkylamines Glutaric anhydride, N-arylidene-N-alkylamines Direct formation of piperidinone ring, racemic mixture Limited to racemic synthesis, requires acid chloride formation for further steps
Acylation with acid chlorides Acid chloride derivatives, dry dichloromethane, 0 °C to RT Good yields of carboxamide derivatives, mild conditions Requires preparation of acid chloride, sensitive to moisture
Catalytic hydrogenation of substituted pyridines Pd or Rh catalysts, hydrogen gas, mild conditions One-pot functionalization and reduction, high selectivity Some substrates sensitive to acid additives, possible side reactions
One-pot cyclization/reduction cascade Trifluoromethanesulfonic anhydride, NaBH4 Streamlined synthesis, stereochemical control Requires careful control of reaction conditions

Research Findings and Optimization

  • The catalytic hydrogenation approach has been optimized to allow selective retention or removal of functional groups such as hydroxyl or fluorinated substituents by varying additives (e.g., triethylamine vs. hydrochloric acid) and catalysts (palladium vs. rhodium).
  • The acylation step benefits from low temperature addition and efficient extraction to improve yields and purity of the carboxamide products.
  • One-pot methods reduce the number of purification steps and overall synthesis time, enhancing cost-effectiveness in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization of a piperidine precursor with phenyl-containing aldehydes. For example, analogs are synthesized via:

Core Formation : Cyclization of (S)-piperidine-2-carboxylate derivatives with aldehydes (e.g., 3-fluorobenzaldehyde) under acidic conditions .

Substitution : Introduction of the methyl group at position 1 via alkylation or reductive amination.

Oxidation : Controlled oxidation of the piperidine ring to form the 6-oxo moiety using agents like KMnO₄ or H₂O₂ .

  • Optimization : Yield improvements (70–85%) are achieved by using anhydrous solvents (e.g., DMF), temperatures of 60–80°C, and Lewis acid catalysts (e.g., ZnCl₂) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at position 1: δ 2.1–2.3 ppm; carboxamide proton: δ 8.1–8.3 ppm) .
  • IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and piperidinone C=O at ~1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: 272.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Key Modifications :
  • Phenyl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) at the 2-position improve target binding (e.g., kinase inhibition) .
  • Carboxamide Variants : Replacing the carboxamide with sulfonamide groups alters solubility and bioavailability .
  • Assays :
  • In Vitro : Enzymatic inhibition assays (IC₅₀ values) against targets like cyclooxygenase-2 (COX-2) or EGFR kinase .
  • Computational : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :

  • Variables to Control :
FactorImpactExample
Purity>95% purity reduces off-target effectsHPLC validation required
Cell LinesMDA-MB-231 (breast cancer) vs. HEK293 (normal cells) show selectivity
Assay ConditionsVarying pH (6.5 vs. 7.4) alters compound ionization
  • Mechanistic Validation : Use RNA sequencing or CRISPR knockouts to confirm target pathways (e.g., autophagy induction vs. apoptosis) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models :
  • Pharmacokinetics : IV administration (1 mg/kg) in Sprague-Dawley rats shows t₁/₂ = 4.2 hr and Cmax = 1.8 µg/mL .
  • Tissue Distribution : LC-MS/MS quantifies brain penetration (logBB = -0.3), indicating limited CNS activity .
  • Toxicology : Dose-escalation studies (10–100 mg/kg) monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 2
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide

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